molecular formula C9H15Cl2N3O B7970842 1H-Benzimidazole-5-methanamine,2-methyl-(9CI)

1H-Benzimidazole-5-methanamine,2-methyl-(9CI)

Cat. No.: B7970842
M. Wt: 252.14 g/mol
InChI Key: OCXZMZAAEJBNQU-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) is a benzimidazole derivative characterized by a methyl group at position 2 and a methanamine (-CH2NH2) substituent at position 5 of the fused bicyclic aromatic ring. Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and material science due to their structural versatility and biological activity .

Properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH.H2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXZMZAAEJBNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-44-5
Record name (2-methyl-1H-1,3-benzodiazol-5-yl)methanamine
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Preparation Methods

The synthesis of 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) typically involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) with structurally related benzimidazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1H-Benzimidazole-5-methanamine,2-methyl-(9CI) 115087-90-6 -CH3 (2), -CH2NH2 (5) C9H11N3 161.21 Pharmaceutical intermediate; hydrogen bonding potential
2-Methyl-5-nitro-1H-benzimidazole 1792-40-1 -CH3 (2), -NO2 (5) C8H7N3O2 177.16 Electron-deficient; agrochemical applications
1H-Benzimidazole-2-methanamine,5-methyl-(9CI) 115087-90-6 -CH3 (5), -CH2NH2 (2) C9H11N3 161.21 Positional isomer; altered bioavailability
1H-Benzimidazole-5-carboxaldehyde,2-methyl-(9CI) 61587-91-5 -CH3 (2), -CHO (5) C9H8N2O 160.17 Reactive aldehyde group; synthesis intermediate
1H-Benzimidazol-2-amine,5-(ethylthio)-(9CI) 67469-36-7 -NH2 (2), -SC2H5 (5) C9H11N3S 193.27 Sulfur-containing; enhanced lipophilicity
1H-Benzimidazole,5-methyl-2-(trifluoromethyl)-(9CI) 399-77-9 -CH3 (5), -CF3 (2) C9H7F3N2 200.16 High electronegativity; drug candidate

Key Findings and Trends

Substituent Position and Bioactivity :

  • The positional isomer 1H-Benzimidazole-2-methanamine,5-methyl-(9CI) (methanamine at position 2 vs. 5) demonstrates how substituent placement affects hydrogen bonding and receptor interactions .
  • Nitro-substituted derivatives (e.g., 2-Methyl-5-nitrobenzimidazole) exhibit electron-withdrawing effects, enhancing stability in oxidative environments but reducing solubility .

Trifluoromethyl (-CF3): Increases lipophilicity and metabolic stability, making it advantageous in agrochemicals . Aldehyde (-CHO): Serves as a reactive handle for condensation reactions, useful in synthesizing Schiff bases or heterocyclic derivatives .

Sulfur-Containing Derivatives :

  • Compounds like 1H-Benzimidazol-2-amine,5-(ethylthio)-(9CI) leverage sulfur's electron-rich nature for improved binding to metal ions or biological targets .

Comparative Reactivity :

  • The nitro group in 2-Methyl-5-nitrobenzimidazole may limit electrophilic substitution reactivity compared to the methanamine group, which participates in nucleophilic reactions .

Biological Activity

1H-Benzimidazole-5-methanamine, 2-methyl-(9CI) is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

  • Chemical Name : 1H-Benzimidazole-5-methanamine, 2-methyl-(9CI)
  • Molecular Formula : C9H11N3
  • Molecular Weight : 161.2 g/mol
  • CAS Number : 115087-90-6

Benzimidazole compounds generally exert their biological effects through several mechanisms:

  • Microtubule Inhibition : Many benzimidazoles inhibit microtubule polymerization, affecting cellular division and function.
  • Enzyme Inhibition : They can act as inhibitors of various enzymes involved in metabolic pathways.
  • Receptor Modulation : Certain derivatives modulate receptor activity, influencing signaling pathways associated with growth and inflammation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • Gram-positive Bacteria : Compounds have shown effectiveness against Staphylococcus aureus.
  • Gram-negative Bacteria : Activity against Escherichia coli has also been documented.

A study comparing the activity of various benzimidazole derivatives revealed that those with specific substitutions at the 1-, 2-, or 5-positions exhibited enhanced antimicrobial effects .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is notable. For example:

  • A derivative was found to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Research has shown that certain compounds can induce apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of 2-methyl benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity. The study found that compounds with electron-withdrawing groups at the 5-position displayed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Case Study on Anticancer Activity :
    In a study focusing on the anticancer effects of benzimidazole derivatives, one compound demonstrated a significant reduction in tumor size in vivo models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
Antimicrobial1H-Benzimidazole DerivativeEffective against S. aureus and E. coli
AnticancerSpecific Benzimidazole DerivativeInduces apoptosis in cancer cells
Anti-inflammatoryBenzimidazole AnalogReduces cytokine levels

Q & A

Q. What are the standard synthetic routes for 1H-Benzimidazole-5-methanamine,2-methyl-(9CI)?

The compound is typically synthesized via condensation of o-phenylenediamine with aldehydes/ketones under acidic conditions (e.g., HCl or H₂SO₄ in ethanol/methanol), followed by reduction and alkylation steps. For example, formylation of the benzimidazole core can introduce a methyl group at the 2-position, while subsequent reductive amination yields the methanamine substituent at the 5-position . Key reagents include sodium borohydride for reduction and alkyl halides for N-ethylation.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C2, methanamine at C5).
  • Mass Spectrometry (MS): Exact mass (e.g., m/z 162.1885 for C₉H₁₀N₂O) verifies molecular formula .
  • X-ray Crystallography: For unambiguous structural determination using programs like SHELXL .

Q. What are the primary biological activities associated with this benzimidazole derivative?

Benzimidazole derivatives exhibit antimicrobial, anticancer, and antiparasitic activities. For example:

  • Antimicrobial: MIC (Minimum Inhibitory Concentration) values of 15 µg/mL against S. aureus .
  • Anticancer: IC₅₀ values ranging 10–30 µM in cell lines via apoptosis induction and oxidative stress pathways .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties, reaction pathways, and transition states:

  • Reaction Mechanism: Simulate condensation steps to identify rate-limiting stages.
  • Electronic Structure: Analyze HOMO/LUMO gaps to predict redox behavior or nucleophilic sites .
  • Solvent Effects: Use polarizable continuum models (PCM) to optimize solvent selection (e.g., ethanol vs. DMF) .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • Experimental Validation: If DFT-predicted reaction yields deviate from lab results, re-evaluate solvent or catalyst models in simulations.
  • Error Analysis: Cross-check computational parameters (basis sets, exchange-correlation functionals) against empirical data (e.g., NMR shifts, IR spectra) .
  • Multi-Method Approach: Combine DFT with molecular dynamics (MD) to account for steric effects in substitution reactions .

Q. How do substituent modifications at the 5-position affect biological activity?

  • Structure-Activity Relationship (SAR): Replace the methanamine group with ethylthio (C₉H₁₁N₃S) to study changes in lipophilicity and binding affinity.
  • Bioassays: Compare IC₅₀ values against parental compounds in cancer cell lines. Substitutions like -SCH₂CH₃ may enhance membrane permeability but reduce hydrogen bonding .

Q. What advanced techniques characterize metal complexes involving this compound?

  • Spectroscopy: UV-Vis and EPR to study coordination geometry (e.g., Zn²⁺ complexes with benzimidazole ligands).
  • Thermogravimetric Analysis (TGA): Assess thermal stability of complexes.
  • Single-Crystal XRD: Resolve bonding angles and ligand-metal interactions .

Methodological Notes

  • Synthetic Optimization: Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity for higher yields .
  • Crystallography: SHELXL refinement requires high-resolution data (≤1.0 Å) and twin detection for accurate structural models .
  • Biological Assays: Include positive controls (e.g., cisplatin for cytotoxicity) and validate via dose-response curves .

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